molecular formula C18H13NO4 B7746127 2-[3-(4-Methylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile

2-[3-(4-Methylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile

Cat. No.: B7746127
M. Wt: 307.3 g/mol
InChI Key: PGJBIPFPCFBGRS-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenol with 4-chloro-3-formylchromone under basic conditions to form an intermediate. This intermediate is then reacted with acetonitrile in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetonitrile groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of chromenone oxides.

    Reduction: Formation of dihydrochromenone derivatives.

    Substitution: Formation of substituted phenoxy or acetonitrile derivatives.

Scientific Research Applications

2-[3-(4-Methylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The phenoxy and acetonitrile groups can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile
  • 2-[3-(4-Chlorophenoxy)-4-oxochromen-7-yl]oxyacetonitrile
  • 2-[3-(4-Fluorophenoxy)-4-oxochromen-7-yl]oxyacetonitrile

Uniqueness

2-[3-(4-Methylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-12-2-4-13(5-3-12)23-17-11-22-16-10-14(21-9-8-19)6-7-15(16)18(17)20/h2-7,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJBIPFPCFBGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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